(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with potential applications in scientific research. It is characterized by its unique molecular structure and specific functional groups that may contribute to its biological activity. The compound's molecular formula is , and its molecular weight is approximately .
The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves several key steps:
Technical details regarding reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yields and purity .
The molecular structure of (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be represented using various structural formulas:
InChI=1S/C21H20ClN3O3S/c1-13-4-6-16(10-14(13)2)25-9-8-23-20(21(25)27)29-12-19(26)24-17-11-15(22)5-7-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26)
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C
These representations provide insights into the spatial arrangement of atoms and the presence of functional groups .
The compound has a calculated molecular weight of approximately , and its structural features suggest potential interactions with biological targets due to the presence of electron-rich aromatic systems .
The compound may participate in various chemical reactions typical for thiazole derivatives:
Technical details regarding reaction mechanisms and conditions are essential for understanding the reactivity of this compound .
The mechanism of action for (E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may involve:
Data on specific interactions and pathways would require further experimental validation .
The physical properties include:
Key chemical properties include:
Relevant data from studies on similar compounds can provide insights into these properties .
(E)-N-(5-chloro-2-methoxyphenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has potential applications in:
The versatility in applications stems from its unique structure and functional groups that can interact with biological systems .
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1